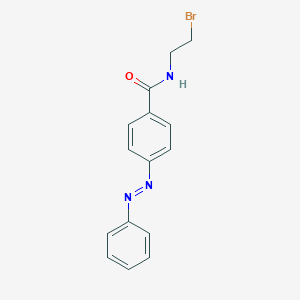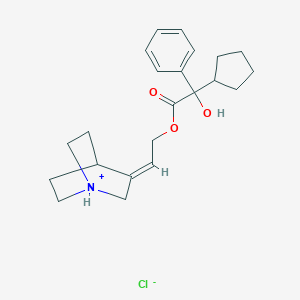
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is derived from mandelic acid, which is a naturally occurring compound found in almonds and other fruits. The hydrochloride salt of this compound is a white crystalline powder that is soluble in water and has a melting point of 179-180°C. In
Mécanisme D'action
The exact mechanism of action of mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin. It has also been shown to decrease the levels of certain inflammatory cytokines. Additionally, it has been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride in lab experiments is its ability to modulate the activity of neurotransmitters and enzymes involved in the inflammatory response. This makes it a potentially valuable tool for studying the mechanisms underlying neurological disorders and inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are a number of potential future directions for research on mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride. One area of research could be the development of new synthetic methods for producing this compound. Another area of research could be the exploration of its potential therapeutic applications in the treatment of neurological disorders and inflammatory diseases. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. Overall, the potential applications of mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride make it an exciting area of research with many possibilities for future exploration.
Méthodes De Synthèse
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride can be synthesized through a multistep process involving the reaction of mandelic acid with various reagents. The synthesis process involves the use of protecting groups to prevent unwanted reactions and the use of various solvents and catalysts to facilitate the reaction. The final step involves the conversion of the intermediate product to the hydrochloride salt form.
Applications De Recherche Scientifique
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, it has been shown to have antibacterial and antifungal properties.
Propriétés
Numéro CAS |
101710-89-8 |
|---|---|
Nom du produit |
Mandelic acid, alpha-cyclopentyl-, 2-(3-quinuclidinylene)ethyl ester, hydrochloride |
Formule moléculaire |
C22H30ClNO3 |
Poids moléculaire |
391.9 g/mol |
Nom IUPAC |
[(2E)-2-(1-azoniabicyclo[2.2.2]octan-3-ylidene)ethyl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C22H29NO3.ClH/c24-21(26-15-12-18-16-23-13-10-17(18)11-14-23)22(25,20-8-4-5-9-20)19-6-2-1-3-7-19;/h1-3,6-7,12,17,20,25H,4-5,8-11,13-16H2;1H/b18-12-; |
Clé InChI |
VYRIXWGSYXASMV-UWRQUICRSA-N |
SMILES isomérique |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OC/C=C\3/C[NH+]4CCC3CC4)O.[Cl-] |
SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC=C3C[NH+]4CCC3CC4)O.[Cl-] |
SMILES canonique |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC=C3C[NH+]4CCC3CC4)O.[Cl-] |
Synonymes |
[(2E)-2-(1-azoniabicyclo[2.2.2]oct-3-ylidene)ethyl] 2-cyclopentyl-2-hy droxy-2-phenyl-acetate chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



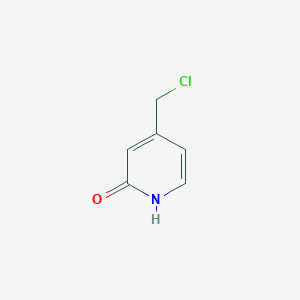
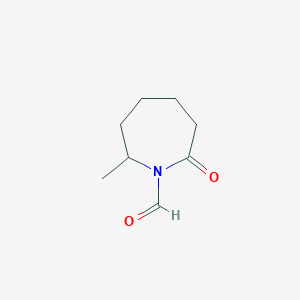
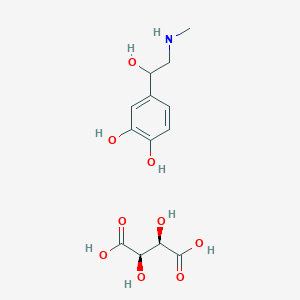
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
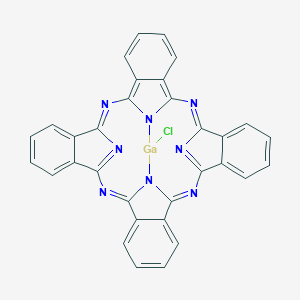
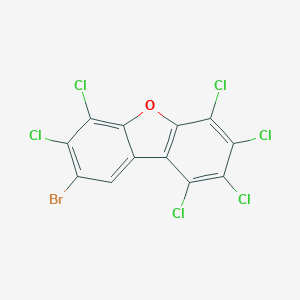
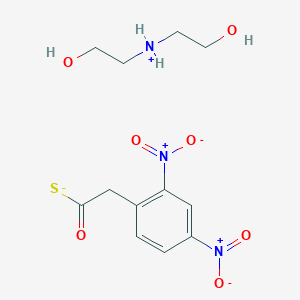
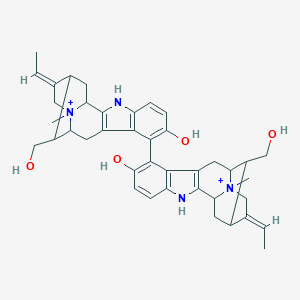
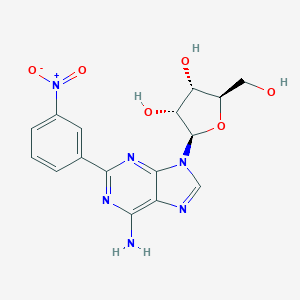
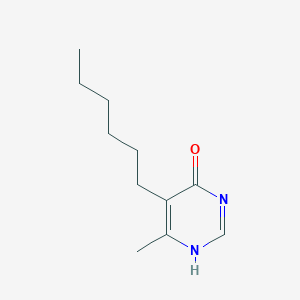
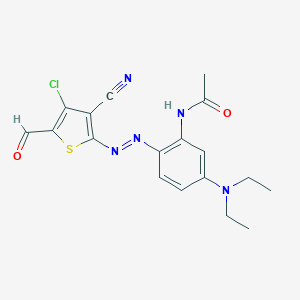
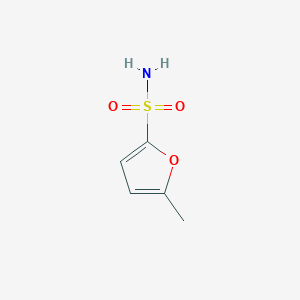
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
